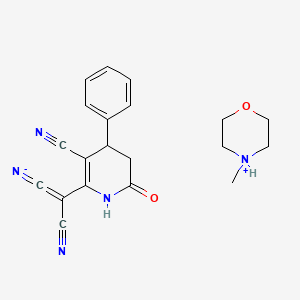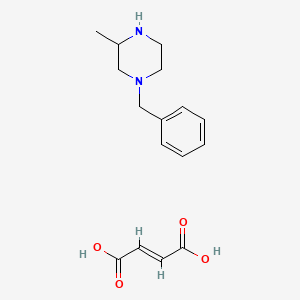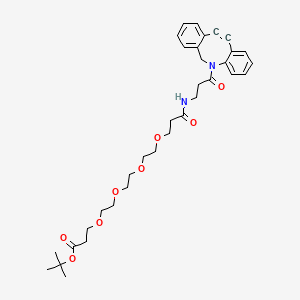![molecular formula C12H16N2O2 B13721962 (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound belonging to the benzoimidazole family. This compound features a benzoimidazole core substituted with an isopropyl group at position 1, a methoxy group at position 6, and a hydroxymethyl group at position 2. Benzoimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications.
-
Condensation Reaction:
Reactants: o-Phenylenediamine and an appropriate aldehyde or ketone.
Conditions: Typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Product: Intermediate benzoimidazole derivative.
-
Cyclization:
Reactants: Intermediate benzoimidazole derivative.
Conditions: Cyclization is often achieved by heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride.
Product: Benzoimidazole core structure.
-
Functional Group Modification:
Reactants: Benzoimidazole core structure.
Conditions: Introduction of isopropyl, methoxy, and hydroxymethyl groups through appropriate reagents and conditions.
Product: this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, choice of solvents, and purification methods are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives with modified functional groups.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Often performed in anhydrous solvents.
Products: Reduced derivatives with modified functional groups.
-
Substitution:
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies based on the nature of the substituent.
Products: Substituted derivatives with new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Alkyl halides for alkylation reactions.
Major Products:
- Oxidized, reduced, or substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications, including:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and functional group transformations.
-
Biology:
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
-
Medicine:
- Explored for its potential therapeutic applications in drug development.
- Studied for its interactions with biological targets.
-
Industry:
- Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- (1-Methyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- (1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- (1-Propyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
Comparison:
Uniqueness: The presence of the isopropyl group at position 1 and the methoxy group at position 6 distinguishes (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol from other similar compounds.
Biological Activity: Variations in the substituents can lead to differences in biological activity and reactivity.
Applications: The unique structure of this compound may result in specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
(6-methoxy-1-propan-2-ylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)14-11-6-9(16-3)4-5-10(11)13-12(14)7-15/h4-6,8,15H,7H2,1-3H3 |
Clé InChI |
FFKVTBMSMGUHCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C=CC(=C2)OC)N=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



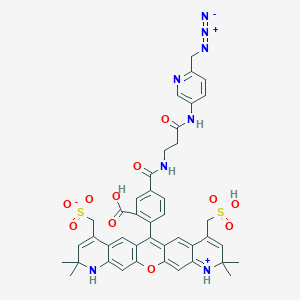
![1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721899.png)
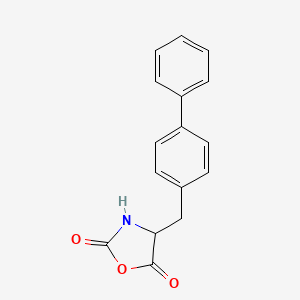
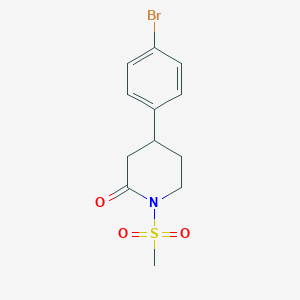

![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)
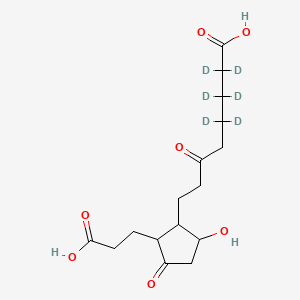
![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)
